molecular formula C10H10N2O6S B8627085 5-Oxo-1-(4-sulfophenyl)-3-pyrazolidinecarboxylic acid

5-Oxo-1-(4-sulfophenyl)-3-pyrazolidinecarboxylic acid

Cat. No. B8627085
M. Wt: 286.26 g/mol
InChI Key: LTPHOCGKLKQVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04095024

Procedure details

5 parts of monomethyl maleate are added with stirring to 25 parts of water containing 7 parts of p-hydrazinobenzene sulphonate and 4 parts of sodium carbonate and the mixture is heated at 100° C for 6 hours. The pH is then adjusted to 3.8 by addition of hydrochloric acid and the 3-carboxy-1-(4'-sulphophenyl)-5-pyrazolidone thus formed is filtered off and dried between 50°-100° C. The actual weight yield is 12 parts of strength 67% (determined by N.M.R.) which represents a yield of 73% theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:8]C)(=[O:7])/[CH:2]=[CH:3]\[C:4]([O-])=[O:5].[NH:10]([C:12]1[CH:17]=[CH:16][C:15]([S:18]([O-:21])(=[O:20])=[O:19])=[CH:14][CH:13]=1)[NH2:11].C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[C:1]([CH:2]1[CH2:3][C:4](=[O:5])[N:10]([C:12]2[CH:17]=[CH:16][C:15]([S:18]([OH:21])(=[O:19])=[O:20])=[CH:14][CH:13]=2)[NH:11]1)([OH:8])=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=CC=C(C=C1)S(=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1NN(C(C1)=O)C1=CC=C(C=C1)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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